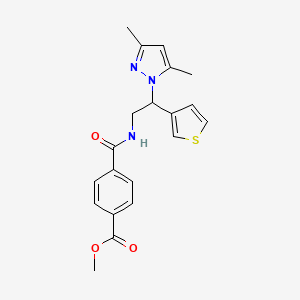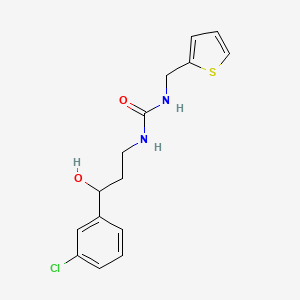
4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CDMT, is a heterocyclic compound with a triazole ring. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Bonding Characteristics
Research on the molecular structure and bonding characteristics of triazole derivatives, including 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has been conducted. Boechat et al. (2010) studied the crystal and molecular structures of triazole derivatives, revealing the delocalization of π-electron density within the triazole ring and its orthogonal arrangement to the cyclopropyl ring. This research provides valuable insights into the molecular geometry and electronic properties of these compounds (Boechat et al., 2010).
Antioxidant Activity and Physicochemical Properties
Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities. The study compared these activities with standard antioxidants, providing a foundation for potential therapeutic applications of these compounds (Yüksek et al., 2015).
Synthesis Techniques and Applications
The synthesis of various triazole derivatives has been a focus of research. Shikhaliev et al. (2005) explored the three-component condensation of 3-amino-1,2,4-triazole and its derivatives, contributing to the methods of synthesizing triazole compounds (Shikhaliev et al., 2005). Zhou Zhi-ming (2010) also investigated the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives, expanding the variety of synthesized triazole compounds (Zhou Zhi-ming, 2010).
Crystallographic Studies
Further crystallographic studies have been conducted by Boechat et al. (2016), offering insights into the crystal structures and electron density distribution within various triazole compounds. These findings are essential for understanding the chemical and physical properties of these molecules (Boechat et al., 2016).
Cyclization Mechanisms
Research by Kimball et al. (2002) into the cyclization mechanisms of triazenes, including triazole analogues, under various conditions, contributes significantly to the understanding of chemical reactions and synthesis pathways involving these compounds (Kimball et al., 2002).
Cycloaddition Reactions
Studies on cycloaddition reactions, such as those conducted by Mertzanos et al. (1992), provide valuable information on the chemical reactivity and potential applications of 1,2,3-triazole analogues in synthetic chemistry (Mertzanos et al., 1992).
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets via hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially resulting in various biological effects.
Biochemical Pathways
1,2,4-triazole derivatives are known to have a broad range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It is known that the pharmacokinetics of 1,2,4-triazole derivatives can be improved through hydrogen-bonding and dipole interactions with biological receptors .
Result of Action
1,2,4-triazole derivatives are known to have a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, antiviral, anticancer, analgesic, and anticonvulsant activity .
Action Environment
It is known that the action of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of water and other polar solvents .
Eigenschaften
IUPAC Name |
4-cyclopropyl-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9(2)7(11)10(5)6-3-4-6/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKNUBLUHCYQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

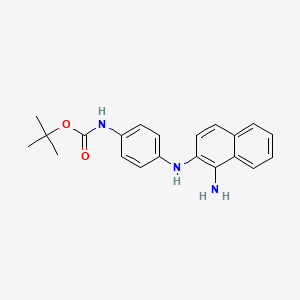
![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)
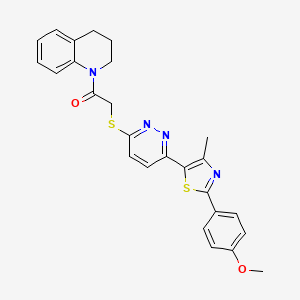
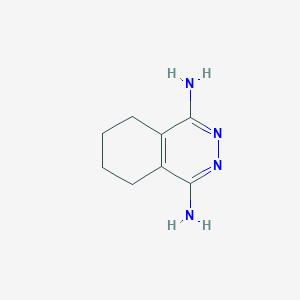
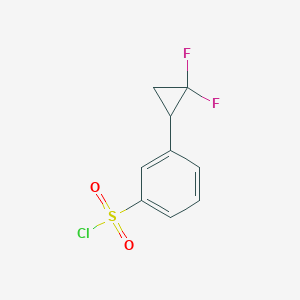
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
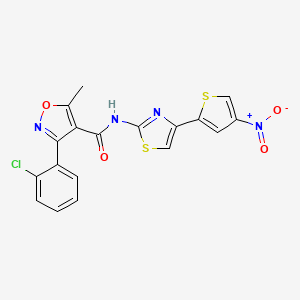
![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)
